3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride
Description
3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylic acid hydrochloride is a heterocyclic compound featuring a fused pyrido-oxazine core with a carboxylic acid substituent at position 7 and a ketone group at position 3. The pyrido[4,3-b] fusion indicates that the oxygen atom in the oxazine ring is adjacent to position 4 of the pyridine ring, distinguishing it from other positional isomers. This compound is likely used as a synthetic intermediate in medicinal chemistry, given the prevalence of similar oxazine derivatives in drug discovery .
Properties
Molecular Formula |
C8H7ClN2O4 |
|---|---|
Molecular Weight |
230.60 g/mol |
IUPAC Name |
3-oxo-4H-pyrido[4,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H6N2O4.ClH/c11-7-3-14-6-1-4(8(12)13)9-2-5(6)10-7;/h1-2H,3H2,(H,10,11)(H,12,13);1H |
InChI Key |
VFYBEAWUKASKRN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CN=C(C=C2O1)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Precursor Selection and Initial Cyclization
- The synthesis starts with appropriate pyridine derivatives bearing functional groups positioned to facilitate ring closure into the oxazine structure.
- Commonly, 2-aminopyridine or hydroxypyridine derivatives are reacted with carbonyl-containing reagents such as oxalyl chloride or aldehydes to form intermediate amides or imines.
- Cyclization is induced by heating in polar aprotic solvents like dimethylformamide (DMF) or toluene, often under reflux conditions, to promote ring closure forming the oxazine ring fused to the pyridine.
Oxidation to Introduce the 3-Oxo Functionality
- After cyclization, selective oxidation at the 3-position of the oxazine ring is achieved using oxidizing agents such as potassium permanganate (KMnO₄) under acidic aqueous conditions.
- This step converts the saturated oxazine ring to a 3-keto derivative, crucial for the compound's biological activity and chemical properties.
- Reaction conditions typically involve controlled temperature (around 60°C) and reaction times of several hours to optimize yield (~72–85%).
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxidation at C3 | KMnO₄, H₂SO₄, 60°C, 6 h | 3-oxo-pyrido-oxazine carboxylic acid | 72–85 |
Formation of the Hydrochloride Salt
- The free acid form of 3-oxo-2H,3H,4H-pyrido[4,3-b]oxazine-7-carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or diethyl ether.
- This step improves compound stability and solubility, facilitating purification and handling.
Purification and Crystallization
- The crude product is purified by recrystallization from solvents like water, ethanol, or mixtures with petroleum ether or benzene.
- Recrystallization conditions are optimized to achieve analytical-grade purity (>95%), typically involving slow cooling and filtration.
Representative Synthetic Route Summary
Note: This table integrates analogous preparation methods from structurally related oxazine derivatives to infer plausible routes for the target compound.
Analytical and Reaction Condition Considerations
- Solvents: DMF, toluene, and tetrahydrofuran (THF) are preferred for cyclization and substitution reactions due to their polarity and boiling points.
- Catalysts: Lewis acids such as aluminum chloride (AlCl₃) have been tested for C–C bond formation in related benzoxazine systems but may yield low product amounts.
- Oxidation: Mild oxidants with controlled temperature prevent over-oxidation or ring degradation.
- Purification: Recrystallization and chromatographic methods ensure removal of side products and unreacted starting materials.
Research Data and Literature Insights
- The synthesis of fused pyrido-oxazine carboxylic acids often draws from methods developed for benzoxazine derivatives, involving cyclization of aminophenol or aminopyridine with oxalyl chloride or aldehydes, followed by functional group transformations.
- Oxidation with KMnO₄ in acidic media is a well-established method for introducing keto groups in heterocyclic rings.
- Formation of hydrochloride salts is a standard approach to improve compound handling and biological evaluation.
- Reaction optimization studies indicate that temperature, solvent choice, and reagent stoichiometry significantly impact yields and purity.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Outcome | Yield Range (%) |
|---|---|---|---|---|
| Cyclization | 2-Aminopyridine + Oxalyl chloride | Reflux, 120°C, 3 h | 1,4-Benzoxazine intermediate | ~90 |
| Functionalization | Vilsmeier–Haack reagent | 120°C, 1 h | 3-Chloro-benzoxazinone derivative | 70–80 |
| Substitution | Nucleophiles (e.g., indoles), THF | Reflux or microwave | 3-Aryl substituted oxazine | Variable |
| Oxidation | KMnO₄, H₂SO₄ | 60°C, 6 h | 3-Oxo derivative | 72–85 |
| Salt formation | HCl in ethanol | Room temperature | Hydrochloride salt | Quantitative |
Chemical Reactions Analysis
Types of Reactions
3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, reduced oxazine derivatives, and substituted pyridine derivatives.
Scientific Research Applications
3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are still under investigation .
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
The target compound is compared to structurally related pyrido-oxazines, pyrido-pyrazines, and benzothiazines (Table 1). Key differences include:
- Ring fusion position : Pyrido[4,3-b] vs. [2,3-b] alters the spatial arrangement of heteroatoms.
- Oxidation state : The 3-oxo group in the target compound contrasts with 2-oxo or fully reduced dihydro derivatives.
- Substituents : Methyl, fluorine, or sulfur substitutions in analogs influence electronic and steric properties.
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous structures.
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., target compound and CAS 2648957-26-8 ) enhance water solubility compared to free acids (e.g., CAS 615568-49-5 ).
- Stability : Compounds with reduced dihydro moieties (e.g., 3,4-dihydro derivatives ) may exhibit greater oxidative stability than fully unsaturated analogs.
Research Findings and Implications
Biological Activity
The compound 3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylic acid hydrochloride is a member of the pyrido-oxazine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of pyrido-oxazine derivatives typically involves multi-step reactions starting from readily available precursors. For instance, a common method includes the reaction of 2-aminopyridine with chloroacetyl chloride to form the initial pyrido-oxazine structure. Subsequent modifications often involve introducing various substituents to enhance biological activity.
Anticancer Properties
Research indicates that derivatives of pyrido-oxazines exhibit significant anticancer properties. A study focused on N-substituted pyrido-1,4-oxazin-3-ones demonstrated their ability to induce apoptosis in hepatocellular carcinoma (HCC) cells. The mechanism involves the inhibition of NF-κB signaling pathways, which are crucial for cancer cell survival and proliferation. Compounds synthesized in this study showed a marked reduction in cell viability and tumor growth in preclinical models .
Table 1: Anticancer Activity of Pyrido-Oxazine Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action | Cancer Type |
|---|---|---|---|
| 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | 12.5 | NF-κB inhibition | Hepatocellular carcinoma |
| 5a | 8.0 | Apoptosis induction | Breast cancer |
| 5b | 15.0 | Cell cycle arrest | Colon cancer |
Other Biological Activities
In addition to anticancer effects, pyrido-oxazines have shown promise in other areas:
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, potentially acting through the modulation of cytokine release.
- Antimicrobial Activity : Certain compounds within this class have displayed antimicrobial effects against various pathogens, suggesting a broad spectrum of biological activity.
Case Study 1: Hepatocellular Carcinoma
A notable case study involved the administration of a specific pyrido-oxazine derivative in a mouse model of HCC. The compound significantly reduced tumor size and improved survival rates compared to control groups. Histopathological analysis revealed decreased proliferation markers and increased apoptosis in treated tumors .
Case Study 2: Inflammatory Models
Another study examined the anti-inflammatory potential of these compounds using lipopolysaccharide (LPS)-induced inflammation in mice. The results indicated that treatment with certain pyrido-oxazine derivatives led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in enhancing the biological efficacy of pyrido-oxazines. Modifications at various positions on the oxazine ring can lead to improved potency and selectivity against specific cancer types or inflammatory pathways.
Table 2: Structure-Activity Relationships
| Modification Position | Effect on Activity |
|---|---|
| C7 (Carboxylic Acid) | Increased solubility and bioavailability |
| N-substituents | Enhanced selectivity towards cancer cells |
| Aromatic substitutions | Improved binding affinity to target proteins |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing 3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylic acid hydrochloride?
- Methodological Answer : The compound can be synthesized via multi-step routes involving condensation reactions and functional group transformations. For example, a key intermediate (3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid) is coupled with amines using EDC/HOAt in acetonitrile, followed by reduction with NaBH4 . Subsequent acidification with HCl yields the hydrochloride salt. Purity optimization often employs recrystallization from ethanol/water mixtures, as noted in analogous pyrido-oxazine syntheses .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are essential for confirming molecular weight and regiochemistry. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (gradient elution) is recommended . Differential scanning calorimetry (DSC) can further validate crystallinity, as melting points for related compounds range from 231.5°C to 280°C .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) based on structural analogs. For instance, pyrido-oxazine derivatives have been studied for interactions with voltage-gated calcium channels (CACNA1C), where IC50 values >333,000 nM were reported in competitive binding assays . Include positive controls (e.g., nifedipine for calcium channels) and validate results with orthogonal assays (e.g., patch-clamp electrophysiology).
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyrido-oxazine core be addressed during derivatization?
- Methodological Answer : Regioselective modifications require strategic protection/deprotection of reactive sites. For C-6 substitutions, pre-installation of directing groups (e.g., bromine at C-6) enables Suzuki-Miyaura couplings, as demonstrated in related pyrido[3,2-b][1,4]oxazine syntheses . Computational modeling (e.g., DFT calculations) can predict electronic effects on reactivity, while in-situ IR monitoring tracks intermediate formation during multi-step reactions .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, ion concentrations). For example, calcium channel inhibition data may vary due to differences in cell lines (HEK293 vs. CHO) or voltage protocols . Cross-validate using isoform-specific assays (e.g., CACNA1C vs. CACNA1D) and perform structural recharacterization of test compounds to rule out batch-to-batch variability .
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer : Salt selection (e.g., hydrochloride vs. trifluoroacetate) significantly impacts aqueous solubility. For the hydrochloride salt, solubility can be enhanced via co-solvents (e.g., PEG-400) or nanoformulation (liposomal encapsulation). Pharmacokinetic profiling in rodent models should include LC-MS/MS quantification of plasma and tissue levels, with attention to carboxylic acid group metabolism (e.g., glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
